molecular formula C19H22N4O4S B2987457 tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate CAS No. 1251570-82-7

tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate

Cat. No.: B2987457
CAS No.: 1251570-82-7
M. Wt: 402.47
InChI Key: BDMRKLWQUHZZOO-UHFFFAOYSA-N
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Description

Tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate is a complex organic compound that features a triazolopyridine core, a sulfonamide group, and a tert-butyl ester

Scientific Research Applications

Tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Introduction of the sulfonamide group: This step involves the reaction of the triazolopyridine intermediate with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the resulting sulfonamide with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the triazolopyridine core.

    Reduction: Reduced forms of the sulfonamide or ester groups.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonamide or ester groups.

Mechanism of Action

The mechanism of action of tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate involves its interaction with specific molecular targets. The triazolopyridine core can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active compound at the target site.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate
  • Tert-butyl 2-[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate
  • Tert-butyl 2-[N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]acetate

Uniqueness

This compound is unique due to the presence of the methyl group on the phenyl ring, which can influence its binding affinity and selectivity towards specific targets. This structural variation can lead to differences in biological activity and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-[4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-8-ylsulfonyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-14-7-9-15(10-8-14)23(12-17(24)27-19(2,3)4)28(25,26)16-6-5-11-22-13-20-21-18(16)22/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMRKLWQUHZZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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